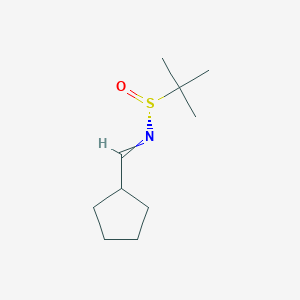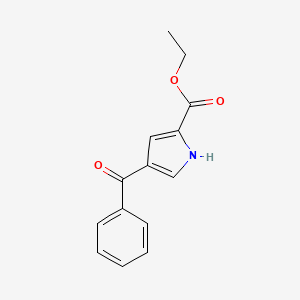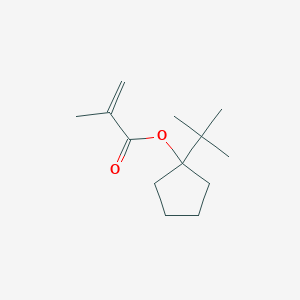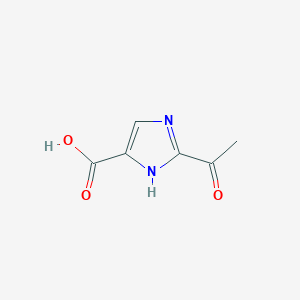
(3S,5S)-5-methylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group and a methyl group attached at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a lithiated intermediate followed by reduction and rearrangement steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available and inexpensive starting materials. The process is designed to be operationally simple and cost-effective, ensuring scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) complexes, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3S,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and final products.
Mecanismo De Acción
The mechanism of action of (3S,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure without the carboxylic acid and methyl groups.
Piperidine-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-methylpiperidine: Does not have the carboxylic acid group.
Uniqueness
(3S,5S)-5-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(3S,5S)-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
Clave InChI |
CBDSIHCOUDRMMA-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CNC1)C(=O)O |
SMILES canónico |
CC1CC(CNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



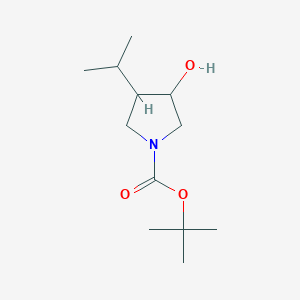
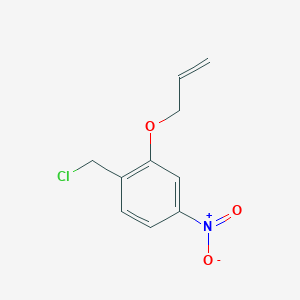
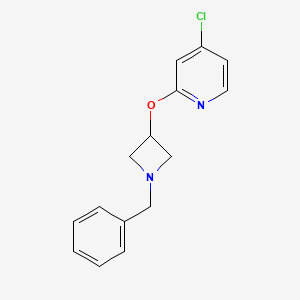
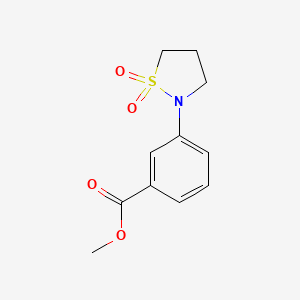

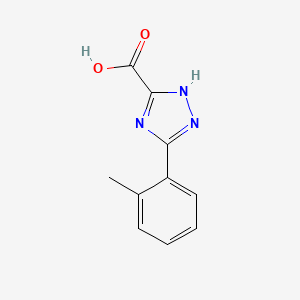
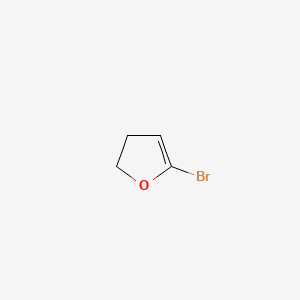
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
